

Physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-ethyl-1-fluorobenzene

Cat. No.: B2820463

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An In-depth Technical Guide on 4-Chloro-2-ethyl-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chloro-2-ethyl-1-fluorobenzene** (CAS No. 1369889-05-3). Due to the limited availability of experimental data for this specific compound, this document combines available information with predicted data to offer a valuable resource for researchers and professionals in drug development and organic synthesis. The guide covers the compound's identity, physicochemical properties, potential synthetic routes, and chemical reactivity.

Compound Identification

This section provides the fundamental identifiers for **4-Chloro-2-ethyl-1-fluorobenzene**.

Identifier	Value
IUPAC Name	4-Chloro-2-ethyl-1-fluorobenzene
CAS Number	1369889-05-3[1]
Molecular Formula	C ₈ H ₈ ClF[1]
Molecular Weight	158.60 g/mol [1]
Canonical SMILES	<chem>CCC1=C(C=C(C=C1)Cl)F</chem>
InChI Key	InChIKey=SBRXLBKDALGHQB-UHFFFAOYSA-N

Physicochemical Properties

Experimental data on the physicochemical properties of **4-Chloro-2-ethyl-1-fluorobenzene** is not readily available in the public domain. The following table summarizes predicted values from reputable chemical databases, providing an estimation of the compound's physical characteristics.

Property	Predicted Value	Notes
Melting Point	Not Available	-
Boiling Point	185.3 ± 20.0 °C at 760 mmHg	Predicted using Advanced Chemistry Development (ACD/Labs) software.
Density	1.1 ± 0.1 g/cm ³	Predicted using Advanced Chemistry Development (ACD/Labs) software.
Water Solubility	58.8 ± 23.2 mg/L at 25 °C	Predicted using EPISuite™.
LogP (Octanol-Water Partition Coefficient)	3.6	Predicted using XLogP3.
Vapor Pressure	0.8 ± 0.4 mmHg at 25 °C	Predicted using Advanced Chemistry Development (ACD/Labs) software.
Refractive Index	1.503	Predicted using Advanced Chemistry Development (ACD/Labs) software.
Flash Point	69.1 ± 13.5 °C	Predicted using Advanced Chemistry Development (ACD/Labs) software.

Chemical Properties and Reactivity

4-Chloro-2-ethyl-1-fluorobenzene is an aromatic compound containing three different substituents on the benzene ring: a fluorine atom, an ethyl group, and a chlorine atom. The chemical reactivity of the benzene ring is influenced by the electronic effects of these substituents.

- **Electrophilic Aromatic Substitution:** The fluorine atom is an ortho-, para-directing deactivator, while the ethyl group is an ortho-, para-directing activator. The chlorine atom is also an ortho-, para-directing deactivator. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions. The positions open for substitution are

at C3, C5, and C6. The steric hindrance from the ethyl group at C2 might influence the accessibility of the C3 position.

- **Nucleophilic Aromatic Substitution:** The presence of electron-withdrawing halogen atoms (F and Cl) can make the benzene ring susceptible to nucleophilic aromatic substitution under certain conditions, particularly at the positions activated by these groups.
- **Reactions of the Ethyl Group:** The ethyl group can undergo typical reactions of alkylbenzenes, such as oxidation at the benzylic position.

The following diagram illustrates the directing effects of the substituents on the benzene ring.

Directing effects of substituents on the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Chloro-2-ethyl-1-fluorobenzene** are not explicitly available. However, a plausible synthetic route would be the Sandmeyer reaction starting from 4-chloro-2-ethylaniline. The following is a generalized experimental protocol for such a transformation.

4.1. Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide. In this proposed synthesis, 4-chloro-2-ethylaniline would be diazotized and subsequently treated with a fluoride source.

4.1.1. Diazotization of 4-Chloro-2-ethylaniline

- Dissolve 4-chloro-2-ethylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the aniline solution while maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

4.1.2. Fluoro-dediazoniation (Balz-Schiemann Reaction)

- To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF_4). This will precipitate the aryl diazonium fluoroborate salt.
- Isolate the precipitated diazonium fluoroborate salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether).
- Carefully dry the isolated salt.
- Gently heat the dry diazonium fluoroborate salt. Thermal decomposition will yield **4-Chloro-2-ethyl-1-fluorobenzene**, nitrogen gas, and boron trifluoride.
- The crude product can be purified by distillation or column chromatography.

The following diagram outlines the proposed synthetic workflow.



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References

- 1. 4-Chloro-2-ethyl-1-fluorobenzene [myskinrecipes.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloro-2-ethyl-1-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2820463#physical-and-chemical-properties-of-4-chloro-2-ethyl-1-fluorobenzene\]](https://www.benchchem.com/product/b2820463#physical-and-chemical-properties-of-4-chloro-2-ethyl-1-fluorobenzene)

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